pKa Shift vs. Non-Alkoxy 2,3-Difluorophenylboronic Acid
The presence of the electron-donating n-hexyloxy group reduces the acidity of the boronic acid relative to the non-alkoxy analog. The predicted pKa of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is 7.44 , whereas 2,3-difluorophenylboronic acid has a predicted pKa of 7.29 .
| Evidence Dimension | Predicted pKa (Acidity) |
|---|---|
| Target Compound Data | 7.44 ± 0.58 |
| Comparator Or Baseline | 2,3-Difluorophenylboronic acid: 7.29 ± 0.58 |
| Quantified Difference | ΔpKa = +0.15 (less acidic) |
| Conditions | Predicted pKa (ACD/Labs or similar software) |
Why This Matters
The lower acidity can influence the deprotonation equilibrium during the transmetalation step of Suzuki couplings, potentially requiring slightly different base conditions for optimal conversion.
